Pefachrome FXa* (chemical identifier: 80895-10-9) falls under the category of chromogenic substrates, which are compounds that release a colored product upon enzymatic cleavage. It is classified as a peptide-based substrate for Factor Xa, an essential serine protease involved in blood coagulation. The compound is primarily used in laboratory settings to quantify the activity of Factor Xa by measuring the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically .
The synthesis of Pefachrome FXa* involves several key steps:
Pefachrome FXa* consists of a specific peptide sequence that includes an aromatic group capable of undergoing hydrolysis by Factor Xa. The molecular structure can be represented as CH3OCO-D-CHA-Gly-Arg-pNA (acetate), where pNA denotes p-nitroaniline, which is released upon enzymatic cleavage.
Pefachrome FXa* primarily undergoes hydrolysis reactions catalyzed by Factor Xa. The reaction mechanism involves:
The mechanism of action for Pefachrome FXa* involves its cleavage by Factor Xa, which recognizes the substrate's specific peptide sequence. Upon binding, Factor Xa catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be quantitatively measured using spectrophotometry at a wavelength of 405 nm, allowing researchers to determine Factor Xa activity in various biological samples .
Pefachrome FXa* exhibits several notable physical and chemical properties:
Pefachrome FXa* has diverse applications in scientific research and clinical diagnostics:
Pefachrome® FXa (chemical name: Z-D-Arg-Gly-Arg-pNA·2HCl) is a synthetic tripeptide p-nitroanilide substrate designed for specific quantification of Factor Xa (FXa) activity. Its systematic nomenclature reflects the peptide sequence (Z-D-Arg-Gly-Arg) conjugated to p-nitroaniline (pNA), which serves as the chromogenic reporter. This compound belongs to the Pefachrome® line of chromogenic substrates developed as diagnostic tools for serine proteases in coagulation research. Chromogenic substrates emerged in the 1970s as successors to clot-based assays, enabling precise quantification of enzyme activity through spectrophotometric detection of pNA release (cleavage at 405 nm). The design principle hinges on peptide sequences mimicking natural coagulation factor cleavage sites, with Pefachrome® FXa specifically replicating the FXa recognition sequence. Its introduction represented a paradigm shift from functional clotting time measurements to targeted enzymatic activity quantification in hemostasis research [1] [9].
Pefachrome® FXa serves as a critical diagnostic reagent in multiple coagulation testing domains:
Anti-Factor Xa (Anti-Xa) Monitoring: This substrate is integral to chromogenic anti-Xa assays for quantifying anticoagulant activities. In clinical practice, it measures plasma anti-Xa activity in patients receiving low-molecular-weight heparins (LMWHs) or direct FXa inhibitors (e.g., apixaban, rivaroxaban). Studies demonstrate its precision in correlating anti-Xa activity with apixaban plasma concentrations in atrial fibrillation patients, where steady-state peak anti-Xa activity reached 2.05 ± 0.73 IU/ml for the 5-mg dose group [7].
Tissue Factor (TF) Research: Pefachrome® FXa enables quantification of TF-dependent procoagulant activity in cellular models. Research on hepatocyte TF expression utilized this substrate to measure FXa generation, revealing that mouse hepatocytes constitutively express functional TF. Upon inflammasome activation and pyroptosis, TF release triggers systemic coagulation detectable via Pefachrome® FXa-based assays [4] [8].
Venom Protein Characterization: The substrate is employed in analyzing snake venom proteins affecting coagulation. Russell’s viper venom-derived RVV-X activates FX, and subsequent FXa activity is quantified using Pefachrome® FXa in lupus anticoagulant detection assays [9].
Table 1: Key Research Applications of Pefachrome® FXa
Application Domain | Experimental Context | Measured Parameter |
---|---|---|
Anticoagulant Monitoring | LMWH/apixaban therapy in atrial fibrillation | Plasma anti-Xa activity (IU/ml) |
Tissue Factor Pathobiology | Hepatocyte pyroptosis in inflammasome activation | Cell-dependent FXa generation |
Diagnostic Toxicology | Russell’s viper venom (RVV-X) procoagulant activity | FX activation kinetics |
Hemostasis Mechanism Studies | Factor Xa interactions with platelet-bound FVIIa | TF-independent FXa activity |
The quantification of FXa using Pefachrome® FXa relies on enzymatic kinetics principles. The substrate’s kinetic parameters define its analytical performance:
The reaction mechanism follows a two-stage process:
The standard assay system comprises:
FXa + Z-D-Arg-Gly-Arg-pNA → Z-D-Arg-Gly-Arg + HO-pNA
Activity calculations use the molar extinction coefficient of pNA (ε₄₀₅ ≈ 9,900–10,000 M⁻¹cm⁻¹). In research settings, inhibitors like rivaroxaban may be incorporated to confirm FXa specificity [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1